molecular formula C74H84Cl4N10O13 B2777283 PROTAC MDM2 Degrader-1 CAS No. 2249944-98-5

PROTAC MDM2 Degrader-1

Cat. No. B2777283
M. Wt: 1463.34
InChI Key: AQFZQNOXRSZHMG-PQMVWXROSA-N
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Description

PROTAC MDM2 Degrader-1 is a MDM2 degrader based on PROTAC technology . It is composed of a potent MDM2 inhibitor, a linker, and the MDM2 ligand for E3 ubiquitin ligase . The molecular weight is 1463.33, and the formula is C74H84Cl4N10O13 .


Molecular Structure Analysis

The molecular structure of PROTAC MDM2 Degrader-1 includes a potent MDM2 inhibitor, a linker, and the MDM2 ligand for E3 ubiquitin ligase . Unfortunately, specific details about the molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

PROTAC MDM2 Degrader-1 is a solid, white to off-white compound . It has a molecular weight of 1463.33 and a formula of C74H84Cl4N10O13 . It is soluble in DMSO .

Safety And Hazards

While specific safety and hazard information for PROTAC MDM2 Degrader-1 is not available, it is generally recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation when handling similar compounds .

Future Directions

The development of PROTAC MDM2 Degrader-1 and similar compounds represents a promising new therapeutic strategy for cancer treatment . Future work may involve improving the potency of these compounds, expanding their use to other cancers where MDM2 is a key therapeutic target , and overcoming limitations of current MDM2 inhibitors .

properties

IUPAC Name

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFZQNOXRSZHMG-PQMVWXROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H84Cl4N10O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PROTAC MDM2 Degrader-1

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